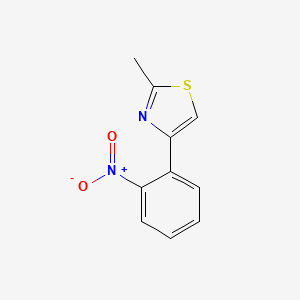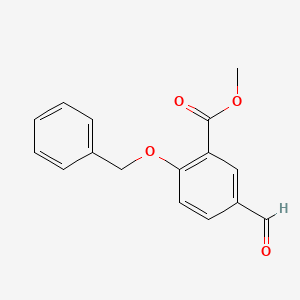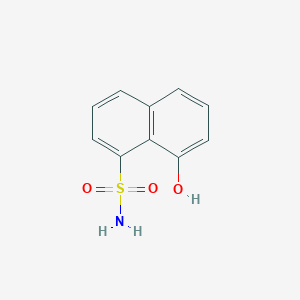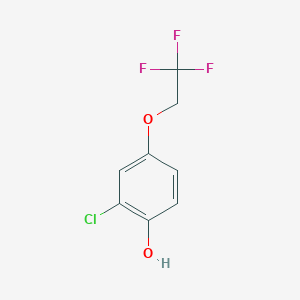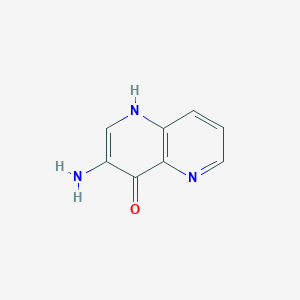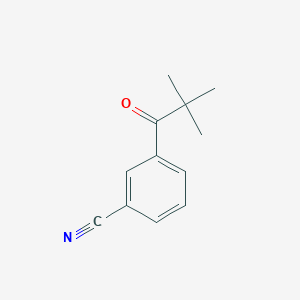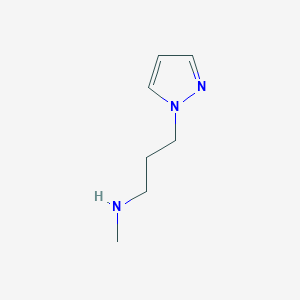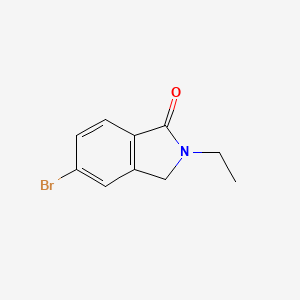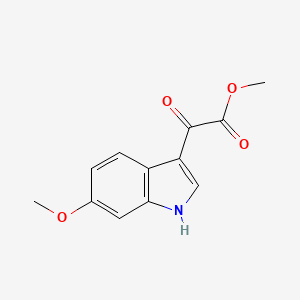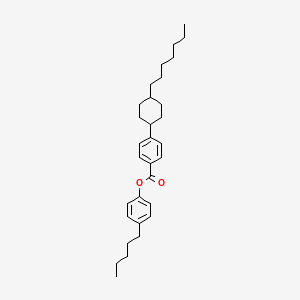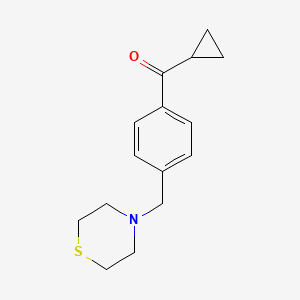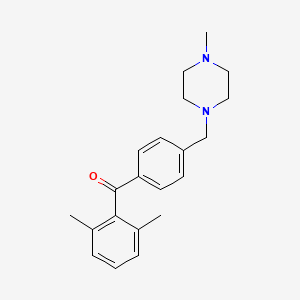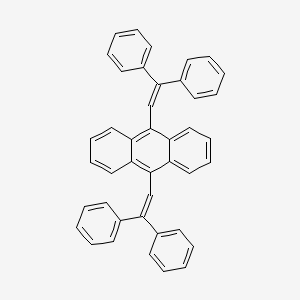
9,10-Bis(2,2-diphenylvinyl)anthracene
Descripción general
Descripción
9,10-Bis(2,2-diphenylvinyl)anthracene is an organic compound known for its unique luminescent properties. This compound is characterized by its butterfly-like structure, which plays a crucial role in its ability to form unique aggregation structures. These structures are highly beneficial for fluorescence emission, resulting in high-performance amplified spontaneous emission and electroluminescence .
Métodos De Preparación
The synthesis of 9,10-Bis(2,2-diphenylvinyl)anthracene typically involves the use of drop-casting to fabricate single-crystal nanowires. These nanowires can be used as Fabry–Perot-type resonators with a lasing threshold of 49.4 μJ/cm² . Additionally, the emulsion self-assembly method can be employed to dope this compound molecules into external polymer Whispering-Gallery-Mode-type resonators, resulting in a much lower lasing threshold of 9.04 μJ/cm² .
Análisis De Reacciones Químicas
9,10-Bis(2,2-diphenylvinyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Suzuki/Sonogashira cross-coupling reactions, which are employed to synthesize anthracene-based derivatives . The major products formed from these reactions include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene .
Aplicaciones Científicas De Investigación
9,10-Bis(2,2-diphenylvinyl)anthracene has a wide range of scientific research applications. It is used as a gain medium in micronano lasers due to its excellent aggregated luminescence properties . This compound is also utilized in the fabrication of single-crystal nanowires and polystyrene microspheres, which exhibit low lasing thresholds . Additionally, this compound is employed in cell imaging applications due to its aggregation-induced emission properties .
Mecanismo De Acción
The butterfly-like structure of 9,10-Bis(2,2-diphenylvinyl)anthracene is the key feature that forms its unique aggregation structure. This stacking mode is highly beneficial for fluorescence emission, resulting in high-performance amplified spontaneous emission and electroluminescence . The restriction of intramolecular rotation mechanism is critical for the aggregation-induced emission phenomenon observed in this compound .
Comparación Con Compuestos Similares
9,10-Bis(2,2-diphenylvinyl)anthracene can be compared with other anthracene-based derivatives such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene . These compounds exhibit high thermal stability and blue emission with high quantum yields . the unique butterfly-like structure of this compound sets it apart, making it highly beneficial for fluorescence emission and electroluminescence .
Propiedades
IUPAC Name |
9,10-bis(2,2-diphenylethenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-5-17-31(18-6-1)39(32-19-7-2-8-20-32)29-41-35-25-13-15-27-37(35)42(38-28-16-14-26-36(38)41)30-40(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGKFGLSYHBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629154 | |
| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683227-80-7 | |
| Record name | 9,10-Bis(2,2-diphenylethenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




